Technical Deep Dive: N-Boc-N-methyl-L-allylglycine
Technical Deep Dive: N-Boc-N-methyl-L-allylglycine
Topic: N-Boc-N-methyl-L-allylglycine chemical structure Content Type: In-depth technical guide
Executive Summary
N-Boc-N-methyl-L-allylglycine (CAS: 136092-76-7) is a specialized non-canonical amino acid derivative critical to the development of stapled peptides and peptidomimetics . By combining an olefinic side chain (allyl group) with N-methylation, this building block serves a dual function: it enables hydrocarbon stapling via Ring-Closing Metathesis (RCM) to lock peptide conformation, while simultaneously improving pharmacokinetic profiles through N-methylation.
This guide details the structural specifications, synthesis pathways, and experimental handling of N-Boc-N-methyl-L-allylglycine, designed for researchers optimizing peptide drug candidates for proteolytic stability and membrane permeability.
Chemical Identity & Structural Analysis[1][2]
The molecule is an L-amino acid derivative where the nitrogen is protected by a tert-butoxycarbonyl (Boc) group and modified with a methyl group.[1][2] The alpha-carbon holds an allyl side chain, providing the "handle" for olefin metathesis.
Key Chemical Data
| Property | Specification |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)(methyl)amino]pent-4-enoic acid |
| Common Name | N-Boc-N-methyl-L-allylglycine |
| CAS Number | 136092-76-7 |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Chirality | L-isomer (S-configuration) |
| Solubility | Soluble in DCM, DMF, MeOH; sparingly soluble in water |
| SMILES | C=CC(C)C)=O)C)C(O)=O |
Structural Visualization
The following diagram illustrates the functional segmentation of the molecule, highlighting the reactive sites for peptide synthesis and metathesis.
Synthesis & Manufacturing Pathways
The synthesis of N-Boc-N-methyl-L-allylglycine typically follows one of two primary routes. The choice depends on the availability of starting materials and the scale of production.
Route A: N-Methylation of N-Boc-L-Allylglycine (Preferred)
This route uses the commercially available N-Boc-L-allylglycine (CAS 90600-20-7). The challenge here is preventing racemization at the alpha-carbon during methylation.
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Reagents: Methyl iodide (MeI), Sodium hydride (NaH) or Silver oxide (Ag₂O).
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Mechanism: Deprotonation of the carbamate nitrogen followed by nucleophilic attack on methyl iodide.
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Critical Control Point: Use of Ag₂O is milder and reduces racemization risk compared to NaH.
Route B: Allylation of N-Boc-Sarcosine
Starting from N-Boc-Sarcosine (N-methylglycine), an allyl group is introduced via enolate alkylation.
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Reagents: Lithium diisopropylamide (LDA), Allyl bromide.
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Constraint: Requires strictly anhydrous conditions at -78°C to control stereochemistry, often requiring a chiral auxiliary if not using chiral ligands.
Applications in Drug Discovery[12]
Peptide Stapling via Ring-Closing Metathesis (RCM)
N-Boc-N-methyl-L-allylglycine is a "staple" building block. When incorporated into a peptide sequence at positions i and i+4 (or i+7), the allyl side chains can be covalently linked using Grubbs' catalyst.
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Result: Formation of a macrocyclic bridge (staple).
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Benefit: Forces the peptide into an alpha-helical conformation, improving binding affinity to protein targets.
N-Methylation Effects
The N-methyl group is not just structural; it alters the physicochemical properties of the peptide:
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Proteolytic Stability: The N-methyl group sterically hinders proteases (like chymotrypsin) from accessing the peptide bond, significantly extending half-life in plasma [1].
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Membrane Permeability: By removing the amide proton, N-methylation reduces the energetic cost of desolvation, allowing the peptide to pass through cell membranes more easily (improved oral bioavailability) [2].
Experimental Protocols
Protocol: Solid Phase Peptide Synthesis (SPPS) Coupling
Incorporating N-methylated amino acids is difficult due to steric hindrance.[2] Standard coupling protocols often fail, leading to deletion sequences.[2]
Objective: Couple N-Boc-N-methyl-L-allylglycine to a resin-bound peptide.
Reagents:
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Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
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Base: DIEA (Diisopropylethylamine).
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Solvent: DMF (Anhydrous).
Step-by-Step Methodology:
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Activation: Dissolve 4.0 eq of N-Boc-N-methyl-L-allylglycine and 3.9 eq of HATU in minimal DMF. Add 8.0 eq of DIEA.
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Pre-activation: Allow the mixture to react for 1-2 minutes. Do not exceed 5 minutes to avoid racemization.
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Coupling: Add the activated solution to the resin-bound peptide.
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Incubation: Agitate for 2 hours at room temperature.
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Double Coupling (Mandatory): Drain the vessel and repeat steps 1-4. Steric bulk from the N-methyl group necessitates this redundancy.
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Monitoring: Use the Chloranil test (for secondary amines) rather than the Kaiser test (which detects primary amines) to verify coupling completion.
Protocol: Ring-Closing Metathesis (RCM)
Objective: Form the hydrocarbon staple between two allyl residues.
Workflow Diagram:
Procedure:
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Preparation: The peptide (still on resin or in solution) must be strictly dry. Dissolve/suspend in degassed 1,2-dichloroethane (DCE).
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Catalysis: Add Grubbs' 1st or 2nd Generation Catalyst (10-20 mol%) under an inert atmosphere (Argon/Nitrogen).
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Reaction: Reflux at 40-60°C for 2-4 hours. Microwave irradiation can accelerate this to 15-30 minutes.
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Quenching: Add DMSO or an excess of vinyl ether to quench the active ruthenium carbene.
Quality Control & Characterization
NMR Analysis (Rotamers)
N-methylated amino acids and peptides often exhibit cis/trans isomerization around the tertiary amide bond.
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Observation: In ¹H NMR, you may see "doubling" of peaks. This is not an impurity but a physical characteristic of N-methylated species (rotamers).
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Verification: Variable Temperature (VT) NMR can coalesce these peaks at higher temperatures (e.g., 60-80°C in DMSO-d6), proving they are rotamers of the same compound.
HPLC Standards
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Column: C18 Reverse Phase.
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Mobile Phase: Water/Acetonitrile with 0.1% TFA.
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Detection: UV at 210 nm (amide bond). Note that the Boc group is acid-labile; ensure samples are not left in acidic solution for prolonged periods before injection.
References
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Chatterjee, J., et al. (2013). "N-Methylation of Peptides: A New Perspective in Medicinal Chemistry." Accounts of Chemical Research.
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Walensky, L. D., & Bird, G. H. (2014). "Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress." Journal of Medicinal Chemistry.
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ChemScene. "(S)-2-((tert-Butoxycarbonyl)(methyl)amino)pent-4-enoic acid Product Data."
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Organic Syntheses. "Preparation of N-(Boc)-Allylglycine Methyl Ester." Org.[1] Synth. 2015, 92, 103-116.
